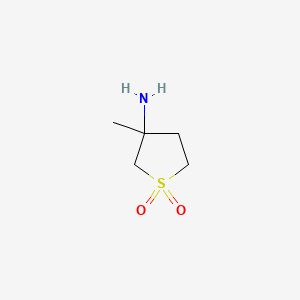

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide

Description

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide (CAS 872-93-5), also known as 3-methylsulfolane, is a sulfolane derivative with a five-membered tetrahydrothiophene ring system. Its molecular formula is C₅H₁₀O₂S (molecular weight: 134.19 g/mol) . The compound features a methyl group at the 3-position and a sulfone group (1,1-dioxide), contributing to its polarity and stability. It is utilized in organic synthesis, corrosion inhibition, and as an intermediate for functionalized derivatives .

Properties

IUPAC Name |

3-methyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(6)2-3-9(7,8)4-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUADYISMMMVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378183 | |

| Record name | 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151775-02-9 | |

| Record name | 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Thiophene Derivatives

A common starting point is the hydrogenation of thiophene or substituted thiophene derivatives to obtain tetrahydrothiophene intermediates. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under atmospheric hydrogen pressure in ethanol solvent can convert unsaturated thiophene rings into saturated tetrahydrothiophene structures.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Pd/C (5%) | Efficient hydrogenation |

| Solvent | Ethanol | Good solubility of substrates |

| Temperature | Room temperature | Mild conditions prevent over-reduction |

| Time | 24 hours | Complete saturation of ring |

| Workup | Filtration over Celite, concentration | Yellow solid tetrahydrothiophene |

This step yields tetrahydrothiophene intermediates ready for further functionalization.

Oxidation to 1,1-Dioxide (Sulfonyl) Derivative

The oxidation of tetrahydrothiophene to the corresponding 1,1-dioxide (sulfolane-type) is a critical step. Common oxidants include hydrogen peroxide (H2O2) or peracids under controlled conditions to avoid ring cleavage.

| Oxidant | Conditions | Notes |

|---|---|---|

| Hydrogen peroxide (H2O2) | Aqueous solution, mild heating | Selective oxidation to sulfone |

| Peracids (e.g., m-CPBA) | Organic solvent, low temperature | High selectivity, but requires careful handling |

| Reaction time | Several hours | Monitored by TLC or HPLC |

This oxidation converts the sulfur atom in tetrahydrothiophene to a sulfonyl group, forming the 1,1-dioxide structure essential for the target compound.

Amination at the 3-Position

The introduction of the amino group at the 3-position of the tetrahydrothiophene 1,1-dioxide ring is typically achieved via nucleophilic substitution or reductive amination strategies.

One documented method involves the preparation of 3-chloropropane-1-sulfonyl intermediates followed by reaction with amines or ammonia to yield the aminated sulfolane derivatives.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Formation of sulfonyl chloride intermediate | Reaction with oxalyl chloride, DMF catalyst, low temperature | Activated intermediate for amination |

| Amination | Reaction with ammonia or primary amine in dichloromethane, pyridine base | Formation of 3-aminosulfolane |

| Purification | Flash chromatography | Isolated pure amino sulfolane |

This method allows for selective amination with good yields and purity.

Representative Experimental Procedure Summary

Research Findings and Notes

- The oxidation step is sensitive and requires controlled conditions to avoid over-oxidation or ring opening.

- Amination reactions benefit from the use of bases like pyridine or potassium carbonate to neutralize acid byproducts and drive the reaction forward.

- Hydrogenation catalysts and conditions must be optimized to prevent partial reduction or over-reduction.

- Purification is typically achieved by flash chromatography or recrystallization to obtain analytically pure this compound.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range | Comments |

|---|---|---|---|

| Hydrogenation | Pd/C, ethanol, H2, RT, 24 h | High | Saturates thiophene ring |

| Oxidation | H2O2 or m-CPBA, mild heating | High | Converts S to sulfonyl (1,1-dioxide) |

| Acid Chloride Formation | Oxalyl chloride, DMF, 0–20°C, 19 h | Moderate | Prepares activated intermediate |

| Amination | Amine, pyridine, K2CO3, 0°C to RT, 18 h | Moderate | Introduces amino group at 3-position |

| Purification | Flash chromatography or recrystallization | - | Ensures compound purity |

Chemical Reactions Analysis

Types of Reactions

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms, converting the dioxide to other functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products Formed

Oxidation Products: Further oxidized derivatives with additional oxygen atoms.

Reduction Products: Reduced forms with fewer oxygen atoms.

Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Tetrahydro-3-Thiophenamine 1,1-Dioxide Derivatives

- N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride (CAS 329325-20-4): Molecular formula: C₈H₁₆ClNO₂S . Differs by an allyl substituent on the amine group, enhancing reactivity in nucleophilic additions. Used in pharmaceutical intermediates due to its stabilized sulfone and amine functionalities .

- Tetrahydro-N,N-bis(phosphonomethyl)-3-thiophenamine 1,1-dioxide: Phosphonate groups improve chelation properties, making it effective in inhibiting calcium carbonate precipitation (up to 50% inhibition at 50 ppm, pH 9.0) .

(b) Ring-Size Variants

- 3-Thietanamine 1,1-dioxide (CAS 88511-13-1): Four-membered thietane ring with higher ring strain, leading to lower thermal stability compared to the five-membered sulfolane analogue . Molecular formula: C₃H₇NO₂S; smaller ring size reduces solubility in polar solvents .

Tetrahydro-2H-thiopyran-3-amine 1,1-dioxide (CAS 117593-43-8):

(c) Substituent Variants

- Exhibits distinct IR peaks at 1715 cm⁻¹ (C=O) and 1228 cm⁻¹ (C=S), differing from the target compound’s spectral profile .

Physicochemical Properties

(a) Corrosion and Scale Inhibition

Data from highlights the performance of phosphonomethylated derivatives of 3-methylsulfolane in aqueous systems:

| Compound | Inhibition at 50 ppm (pH 9.0) | Key Functional Groups |

|---|---|---|

| A (Phosphonomethyl) | 50% | –PO₃H₂ |

| F (Hydroxyethyl) | 12% | –CH₂CH₂OH |

| E (Hydrazino) | 18% | –NHNH₂ |

The phosphonomethyl group in Compound A enhances metal ion chelation, outperforming hydroxyethyl or hydrazino derivatives .

Biological Activity

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide, also known as 1,1-dioxothiolan-3-amine, is a heterocyclic compound characterized by its unique sulfur and nitrogen-containing structure. The molecular formula is with a molecular weight of approximately 149.21 g/mol. The compound features a tetrahydrothiophene ring which contributes to its distinct chemical properties and potential biological activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties. Similar compounds have been studied for their potential in various therapeutic areas, including:

- Antimicrobial Activity : Investigated for its effectiveness against various bacterial strains.

- Antifungal Properties : Shows potential in inhibiting fungal growth.

- Enzyme Inhibition : May act as an inhibitor for specific enzymes involved in disease processes.

The compound's mechanism of action is primarily based on its interaction with biological targets:

- Enzyme Inhibition : It can bind to the active site of enzymes, preventing substrate access and catalysis.

- Receptor Modulation : Interacts with cell surface receptors, altering signal transduction pathways.

Study on Antimicrobial Activity

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) was determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This data suggests that the compound has significant antimicrobial properties, particularly against Candida albicans and Staphylococcus aureus.

Toxicological Evaluation

Toxicity studies have shown that while the compound exhibits beneficial biological activities, it also poses risks. Notably:

- Skin Irritation : Classified as causing skin irritation (H315).

- Eye Damage : Potential to cause serious eye damage (H318) .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrahydrothiophen-3-amine 1,1-dioxide | C5H11NO2S | Similar structure but different substituents |

| 3-Aminosulfolane | C4H9NO2S | Contains a sulfone group; different reactivity |

| Butyl (3-methyl-1,1-dioxidotetrahydro-3-thienyl)carbamate | C10H19NO4S | Investigated for antimicrobial and antifungal properties |

This comparison highlights the distinct nitrogen content and potential biological activities of 3-Thiophenamine.

Synthetic Routes and Applications

Several synthetic routes have been proposed for the preparation of this compound. These methods allow for variations in substituents on the thiophene ring:

- Oxidation Reactions : Can lead to the formation of sulfoxides or sulfones.

- Reduction Reactions : Can convert sulfone groups back to sulfides.

These reactions underscore its relevance in both medicinal and synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, brominated thiophene-1,1-dioxide precursors react with stannanes in the presence of (Ph₃P)₄Pd to form oligothiophenes with terminal or central thiophene-1,1-dioxide units . Reaction duration (e.g., 3 days at room temperature for similar tetrahydrothiophene derivatives) and solvent choice (e.g., THF with triethylamine as a base) critically impact purity and yield . Column chromatography is typically used for purification .

Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

- Methodological Answer : X-ray crystallography is recommended for resolving stereochemistry, as seen in studies of structurally analogous tetrahydrothiophene derivatives . Vibrational spectroscopy (FT-IR/Raman) combined with DFT calculations can validate electronic properties and substituent effects . HPLC (≥98% purity) is standard for assessing synthetic product quality .

Q. How does the solubility of this compound vary in polar vs. nonpolar solvents?

- Methodological Answer : Solubility data for thiophene-1,1-dioxide derivatives indicate high polarity due to the sulfone group. For example, tetrahydrothiophene-1,1-dioxide (sulfolane) is miscible with polar solvents like water and alcohols but exhibits limited solubility in hydrocarbons . Solubility in sulfur dioxide-containing systems should be tested under controlled conditions due to potential reactivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer : DFT studies on analogous 2,5-dihydrothiophene-1,1-dioxide derivatives reveal how methyl substituents and sulfone groups alter frontier molecular orbitals (HOMO/LUMO) and band gaps. These calculations predict reactivity in electrophilic substitution or charge-transfer applications . Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .

Q. What role does this compound play in designing conjugated polymers or organic semiconductors?

- Methodological Answer : Thiophene-1,1-dioxide moieties act as electron-deficient units in donor-acceptor copolymers. Palladium-catalyzed coupling with electron-rich thienylstannanes enables precise insertion into oligothiophene backbones, tuning optoelectronic properties . For example, terminal vs. central positioning of the sulfone group modulates π-conjugation length and charge-carrier mobility .

Q. How do steric and electronic effects of the methyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : The methyl group at the 3-position introduces steric hindrance, directing electrophilic attacks to less hindered positions (e.g., 2- or 5-positions). Comparative studies on substituted thiophene-1,1-dioxides show that methyl groups reduce reactivity at adjacent sites but stabilize intermediates through hyperconjugation . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR .

Contradictions and Limitations

- and describe differing synthetic protocols (e.g., reaction time, catalyst loading), suggesting optimization is context-dependent.

- Solubility data in may not fully align with the methyl-substituted derivative due to steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.